1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE
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Overview
Description
1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a piperidine ring, a cyclopentyl group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction, where a cyclopentyl halide reacts with the piperidine derivative.
Formation of the Propanol Moiety: The propanol group is added through a nucleophilic substitution reaction, where an appropriate alcohol reacts with the intermediate compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent for various medical conditions.
Industry: The compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL: The free base form of the compound.
1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-ONE: An oxidized derivative.
Uniqueness
1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE is unique due to its specific combination of functional groups and molecular structure. This uniqueness may confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2.ClH/c1-12-7-13(2)9-17(8-12)10-15(18)11-19-16-6-4-5-14(16)3;/h12-16,18H,4-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNHCVYUHCAQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1OCC(CN2CC(CC(C2)C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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